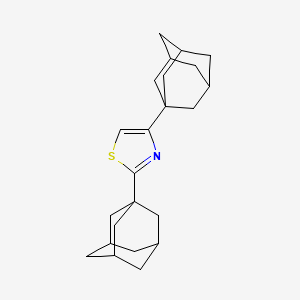
(3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, which include pyrrolidines, are fundamental in numerous biological molecules like heme and chlorophyll. Pyrrolidines are often synthesized through condensation of amines with carbonyl-containing compounds. They are used in various applications such as solvents, intermediates, and in the production of electrically conducting films due to their stable and flexible properties (Anderson & Liu, 2000).
Synthesis in Antibiotic Preparation
(3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine derivatives play a crucial role in the synthesis of antibiotics. For example, they are key intermediates in the preparation of premafloxacin, a potential antibiotic for veterinary pathogens. The synthesis process involves stereoselective steps that yield important intermediates for further development (Fleck et al., 2003).
Structural Investigations and Hydrates
In the field of crystallography, pyrrolidine derivatives like 3-pyrroline hydrates have been studied for their crystal structures. These hydrates, crucial in understanding molecular interactions, exhibit unique properties in their crystal forms. This understanding can aid in the development of new materials and pharmaceuticals (Rzepiński et al., 2016).
Catalysis and Chemical Synthesis
Pyrrolidine derivatives are used in catalysis and chemical synthesis. For instance, in redox-annulations with α,β-unsaturated carbonyl compounds, cyclic amines like pyrrolidine are crucial for the production of ring-fused pyrrolines, which can be further manipulated for various chemical applications (Kang et al., 2015).
Enantioselective Catalysis
Enantioselective catalysis, an important field in organic synthesis, uses derivatives of pyrrolidine. This process involves the synthesis of structurally complex molecules with specific chirality, essential for pharmaceuticals and other applications (Nagel & Nedden, 1997).
特性
IUPAC Name |
(3S)-1-pyridin-2-ylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-4-6-12(7-8)9-3-1-2-5-11-9/h1-3,5,8H,4,6-7,10H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDHXHKTNGOFPW-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

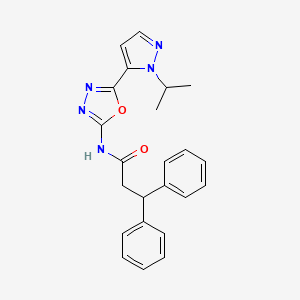
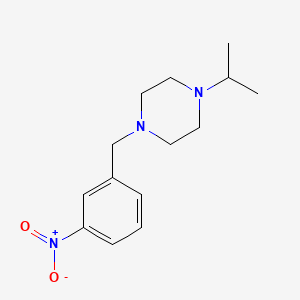
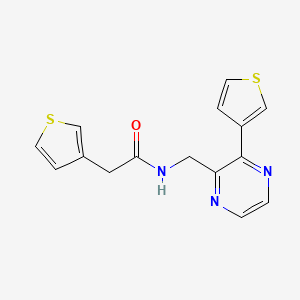
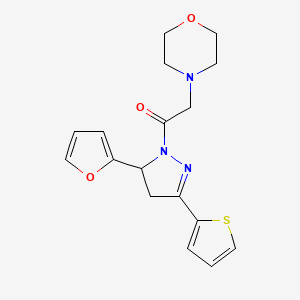
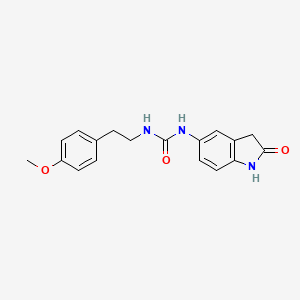
![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3019419.png)
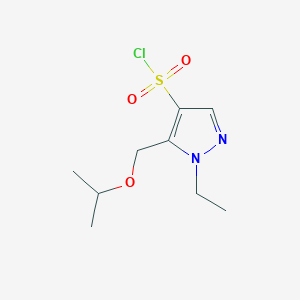
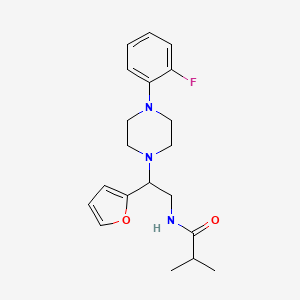
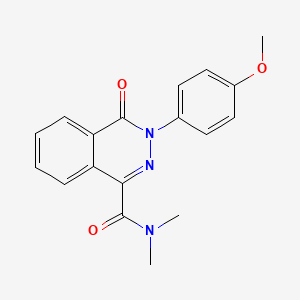
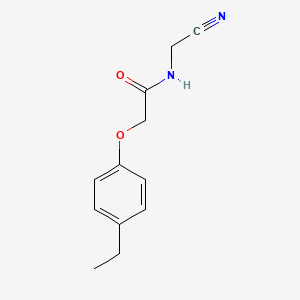

![4-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019426.png)
